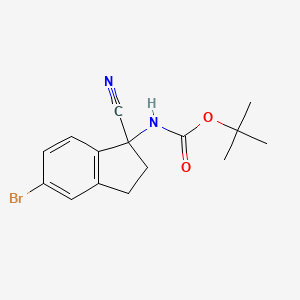

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

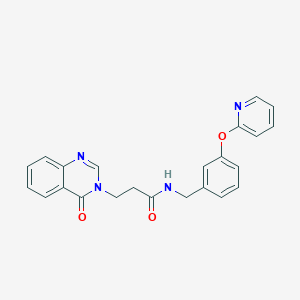

Tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, also known as IWR-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first identified as a potent inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. The dysregulation of this pathway has been implicated in a wide range of human diseases, including cancer, making it an attractive target for therapeutic intervention.

Scientific Research Applications

Crystal Structures and Molecular Interactions

- tert-Butyl carbamate derivatives are key in studying crystal structures and molecular interactions. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its analogs are part of a family of compounds used to understand hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthetic Chemistry and Reactions

- In synthetic chemistry, tert-Butyl carbamate derivatives, like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, are crucial in reactions like Diels‐Alder reactions, demonstrating their versatility in creating complex organic compounds (Padwa et al., 2003).

Hydrogen Bonding and Crystal Packing

- The study of carbamate derivatives, including tert-Butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, reveals intricate details of hydrogen bonding and crystal packing, which are fundamental in understanding molecular structures (Das et al., 2016).

Development of Antimicrobial Agents

- Tert-Butyl carbamate derivatives have been explored for their potential in developing antimicrobial agents. For example, tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate and related compounds have been synthesized and evaluated for their antimicrobial properties (Doraswamy & Ramana, 2013).

Intermediate in Biologically Active Compounds

- Compounds like tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serve as important intermediates in synthesizing biologically active compounds such as omisertinib (Zhao et al., 2017).

Novel Synthesis Methods

- Innovative methods in synthesizing tert-butyl carbamates, like tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, have been developed, showcasing advancements in synthesis techniques and their industrial applicability (Li et al., 2015).

Exploration of Reactivity

- Studies on the reactivity of tert-butyl carbamates, like tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, have led to the development of new organic compounds and understanding of reaction pathways (Brugier et al., 2001).

properties

IUPAC Name |

tert-butyl N-(5-bromo-1-cyano-2,3-dihydroinden-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c1-14(2,3)20-13(19)18-15(9-17)7-6-10-8-11(16)4-5-12(10)15/h4-5,8H,6-7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REODLWUDPCQBDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)